molecular formula C19H29N3O4S B2443623 N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898449-87-1

N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2443623
CAS No.: 898449-87-1
M. Wt: 395.52
InChI Key: LERYHRCKVXIHPB-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes a piperidine ring substituted with a phenylsulfonyl group and an oxalamide moiety.

Preparation Methods

The synthesis of N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine ring and its subsequent functionalization. The phenylsulfonyl group is introduced through a sulfonylation reaction, followed by the formation of the oxalamide moiety through a condensation reaction with an appropriate oxalyl chloride derivative. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group may play a crucial role in binding to these targets, while the piperidine ring and oxalamide moiety contribute to the overall stability and activity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:

    N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)carboxamide: Similar structure but with a carboxamide moiety instead of an oxalamide.

    N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea: Contains a urea group instead of an oxalamide.

    N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)thiourea: Features a thiourea moiety instead of an oxalamide.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-15(2)14-21-19(24)18(23)20-12-11-16-8-6-7-13-22(16)27(25,26)17-9-4-3-5-10-17/h3-5,9-10,15-16H,6-8,11-14H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERYHRCKVXIHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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